molecular formula C18H14N6O2 B2452208 2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034485-96-4

2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2452208
CAS RN: 2034485-96-4
M. Wt: 346.35
InChI Key: DIRWOSQERLRLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
The exact mass of the compound 2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a related compound, has been utilized in the efficient synthesis of various derivatives, including pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridines. This demonstrates the compound's potential in creating diverse chemical structures (Elkholy, 2007).

Antimicrobial and Antioxidant Activities

Compounds similar to 2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential biomedical applications of such compounds (Saundane & Manjunatha, 2016).

Tandem Michael Addition/Imino-nitrile Cyclization

This chemical has been synthesized through tandem Michael addition/imino-nitrile cyclization, a process useful in organic chemistry for creating complex molecules. Such methods are critical for developing pharmaceuticals and other organic compounds (Dong et al., 2010).

Development of Serotonin Receptor Antagonists

A series of novel compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, have been prepared using similar chemical structures, demonstrating their relevance in the development of serotonin 5-HT3 receptor antagonists. This is significant for potential therapeutic applications (Mahesh, Perumal, & Pandi, 2004).

properties

IUPAC Name

2-oxo-6-(2-phenyltriazole-4-carbonyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c19-9-12-8-13-11-23(7-6-15(13)21-17(12)25)18(26)16-10-20-24(22-16)14-4-2-1-3-5-14/h1-5,8,10H,6-7,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRWOSQERLRLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-6-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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